molecular formula C11H8Br2OS B13035447 2,3-Dibromo-5-(4-methoxyphenyl)thiophene

2,3-Dibromo-5-(4-methoxyphenyl)thiophene

Cat. No.: B13035447
M. Wt: 348.06 g/mol
InChI Key: FTYSJEWDYXOPJU-UHFFFAOYSA-N
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Description

2,3-Dibromo-5-(4-methoxyphenyl)thiophene is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two bromine atoms at the 2 and 3 positions and a 4-methoxyphenyl group at the 5 position of the thiophene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-5-(4-methoxyphenyl)thiophene typically involves the bromination of 5-(4-methoxyphenyl)thiophene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-5-(4-methoxyphenyl)thiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other groups through reactions such as Suzuki-Miyaura coupling, Stille coupling, and Sonogashira coupling.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms or to modify the methoxyphenyl group.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids or esters.

    Stille Coupling: Involves the use of tin reagents and palladium catalysts.

    Sonogashira Coupling: Utilizes copper and palladium catalysts along with alkynes.

Major Products Formed

The major products formed from these reactions include various substituted thiophenes, which can be further used in the synthesis of more complex molecules for applications in materials science and pharmaceuticals.

Scientific Research Applications

2,3-Dibromo-5-(4-methoxyphenyl)thiophene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of conjugated polymers and organic semiconductors.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific biological targets.

    Industry: Utilized in the production of materials for electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-5-(4-methoxyphenyl)thiophene depends on the specific application and the chemical reactions it undergoes. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine atoms and the methoxyphenyl group can influence its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dibromo-3,4-ethylenedioxythiophene: Another brominated thiophene used in the synthesis of conductive polymers.

    3,5-Dibromo-2-methylthiophene: A similar compound with bromine atoms at different positions, used in various organic synthesis reactions.

Uniqueness

2,3-Dibromo-5-(4-methoxyphenyl)thiophene is unique due to the specific positioning of the bromine atoms and the methoxyphenyl group, which confer distinct reactivity and properties. This makes it particularly useful in the synthesis of specialized organic materials and in research applications where specific substitution patterns are required.

Properties

Molecular Formula

C11H8Br2OS

Molecular Weight

348.06 g/mol

IUPAC Name

2,3-dibromo-5-(4-methoxyphenyl)thiophene

InChI

InChI=1S/C11H8Br2OS/c1-14-8-4-2-7(3-5-8)10-6-9(12)11(13)15-10/h2-6H,1H3

InChI Key

FTYSJEWDYXOPJU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(S2)Br)Br

Origin of Product

United States

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